N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine
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Overview
Description
N-(4-ethoxyphenyl)-N’-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of an ethoxyphenyl group, a thienyl group, and a trifluoromethyl-pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with appropriate reagents to form the ethoxyphenyl intermediate.
Synthesis of the Thienyl-Pyrimidinyl Intermediate: This step involves the reaction of 2-thiophenecarboxaldehyde with trifluoromethylpyrimidine under specific conditions to form the thienyl-pyrimidinyl intermediate.
Coupling Reaction: The final step involves the coupling of the ethoxyphenyl intermediate with the thienyl-pyrimidinyl intermediate in the presence of a guanidine reagent to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N’-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophilic or nucleophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N’-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-N’-[4-(2-thienyl)-2-pyrimidinyl]guanidine: Lacks the trifluoromethyl group.
N-(4-methoxyphenyl)-N’-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine: Contains a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-N’-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine: Contains a furyl group instead of a thienyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(4-ethoxyphenyl)-N’-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS/c1-2-27-12-7-5-11(6-8-12)23-16(22)26-17-24-13(14-4-3-9-28-14)10-15(25-17)18(19,20)21/h3-10H,2H2,1H3,(H3,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIPIOONJLCMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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